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Compound of Interest

Compound Name: 4-Bromo-2-methylaniline

Cat. No.: B145978 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of the structural nuances of 4-substituted-2-methylaniline derivatives is

paramount for the targeted design of novel therapeutics and functional materials. This guide

provides a comparative structural analysis of these derivatives, supported by experimental data

from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed

experimental protocols and a visualization of a relevant drug discovery workflow are also

presented to provide a practical framework for further research.

The strategic placement of different functional groups at the 4-position of the 2-methylaniline

scaffold significantly influences the molecule's electronic properties, conformation, and

intermolecular interactions. These modifications, in turn, dictate the compound's reactivity,

bioavailability, and efficacy in various applications, including as intermediates in the synthesis

of dyes, polymers, and pharmaceuticals. Aniline derivatives are particularly prominent in

oncology, forming the backbone of numerous kinase inhibitors.[1]

Comparative Structural Analysis: Crystallographic
Data
Single-crystal X-ray diffraction provides precise data on bond lengths, bond angles, and crystal

packing, offering a definitive view of the molecule's three-dimensional structure.[2] While a

comprehensive crystallographic study of a complete series of 4-substituted-2-methylaniline

derivatives is not readily available in the literature, a comparison of related substituted anilines

reveals the influence of the 4-substituent on the crystal architecture. The interplay of hydrogen
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bonds, π-π stacking, and other intermolecular forces, governed by the nature of the

substituent, dictates the supramolecular assembly.[3]

For instance, the crystal structure of 4-methyl-2-nitroaniline has been determined to be

monoclinic with the space group C2/c.[4][5] The presence of both an electron-donating methyl

group and an electron-withdrawing nitro group creates a specific electronic environment that

influences its crystal packing. In related substituted anilines, electron-withdrawing groups like

nitro groups have been shown to favor π-π stacking interactions, while halogen and methoxy

groups can participate in various hydrogen bonding motifs.[3]
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Compound
Name

Crystal
System

Space Group
Key
Intermolecular
Interactions

Reference

4-Methyl-2-

nitroaniline
Monoclinic C2/c N/A [4][5]

4-(p-

Tolyloxy)aniline
Monoclinic P 1 21/c 1 N/A [2]

4-Chloro-2-

nitroaniline
N/A N/A

N-H···O

hydrogen bonds

(forming ribbons)

[3]

4-Methoxy-2-

nitroaniline
N/A N/A

Intramolecular

and

intermolecular N-

H···O hydrogen

bonds, π-π

stacking

[3]

(E)-N,N-Diethyl-

4-{[(4-

methoxyphenyl)i

mino]methyl}anili

ne

Triclinic P -1
C—H⋯π

hydrogen bonds
[6]

4-[(4-

Aminophenyl)sulf

anyl]aniline

Orthorhombic P212121

N—H⋯S, N—

H⋯N, and N—

H⋯π

interactions

[7]

Comparative Spectroscopic Analysis: NMR Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the

chemical environment of atomic nuclei within a molecule. The chemical shifts of ¹H and ¹³C

nuclei are highly sensitive to the electronic effects of substituents on the aromatic ring. While a

complete, directly comparative dataset for a series of 4-substituted-2-methylanilines is not
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available in a single source, the following table compiles data from various sources for related

compounds to illustrate the impact of the 4-substituent on the NMR spectra.

Generally, electron-donating groups (e.g., -OCH₃, -CH₃) are expected to cause an upfield shift

(lower ppm) of the aromatic proton and carbon signals due to increased electron shielding,

while electron-withdrawing groups (e.g., -NO₂, -Cl, -Br) will induce a downfield shift (higher

ppm) due to deshielding.

4-Substituent ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Reference

-H (2-Methylaniline)
Aromatic: 6.6-7.1,

NH₂: ~3.5, CH₃: ~2.1

Aromatic: 114-145,

CH₃: ~17
N/A

-CH₃ (2,4-

Dimethylaniline)

Aromatic: 6.8-7.0,

NH₂: ~3.5, CH₃ (2):

~2.1, CH₃ (4): ~2.2

Aromatic: 117-144,

CH₃ (2): ~17, CH₃ (4):

~20

N/A

-OCH₃ (4-Methoxy-2-

methylaniline)

Aromatic: 6.6-6.8,

NH₂: ~3.5, OCH₃:

~3.7, CH₃: ~2.1

Aromatic: 114-152,

OCH₃: ~55, CH₃: ~17
[8]

-Cl (4-Chloro-2-

methylaniline)

Aromatic: 6.7-7.1,

NH₂: ~3.8, CH₃: ~2.1

Aromatic: 115-143,

CH₃: ~17
[9]

-NO₂ (4-Methyl-2-

nitroaniline)

Aromatic: 6.8-7.9,

NH₂: ~6.2, CH₃: ~2.4

Aromatic: 118-148,

CH₃: ~20
[4][5]

Experimental Protocols
Single-Crystal X-ray Diffraction
This protocol outlines the general steps for determining the crystal structure of a 4-substituted-

2-methylaniline derivative.

Crystal Growth: High-quality single crystals are essential. This is often achieved through slow

evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.

Other methods include vapor diffusion or slow cooling.[2]
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Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected

under a microscope and mounted on a goniometer head.[2]

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low

temperature (e.g., 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays

(e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. The crystal is rotated to collect a

complete set of diffraction data.

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit

cell dimensions and space group. The initial positions of the atoms are determined using

direct methods or Patterson methods. The atomic positions and other parameters are then

refined to achieve the best possible fit between the observed and calculated diffraction data.

NMR Spectroscopy
This protocol provides a standardized procedure for acquiring ¹H and ¹³C NMR spectra of 4-

substituted-2-methylaniline derivatives.

Sample Preparation: Dissolve approximately 5-10 mg of the purified aniline derivative in 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Ensure the sample is completely dissolved.

Instrument Setup:

Use a 300-600 MHz NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve good resolution.

¹H NMR Data Acquisition:

Pulse Sequence: Standard single pulse.

Number of Scans: 16-64 (depending on concentration).

Relaxation Delay: 1-5 seconds.
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Spectral Width: Typically -2 to 12 ppm.

¹³C NMR Data Acquisition:

Pulse Sequence: Proton-decoupled single pulse.

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2-5 seconds.

Spectral Width: Typically 0 to 220 ppm.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the spectrum to obtain a flat baseline.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

Visualizing the Drug Discovery Workflow
Aniline scaffolds are crucial in the design of kinase inhibitors for cancer therapy.[10] The

following diagram illustrates a typical scaffold-based drug design workflow.
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Caption: A generalized workflow for scaffold-based kinase inhibitor drug discovery.

This guide provides a foundational comparison of the structural properties of 4-substituted-2-

methylaniline derivatives. Further systematic studies on a homologous series of these

compounds are warranted to establish more precise structure-property relationships, which will

undoubtedly accelerate their application in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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